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Compound of Interest

3-Bromo-2-methoxypyridin-4-
Compound Name:
amine

Cat. No.: B1388476

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Bromo-2-methoxypyridin-4-amine (CAS No: 215364-86-6).[1] Designed for
researchers, scientists, and professionals in drug development, this document delves into the
nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic
properties of this molecule. The interpretation of this data is crucial for confirming the molecular
structure and purity, which are fundamental aspects of chemical synthesis and characterization
in the pharmaceutical and chemical research industries.

Molecular Structure and Properties

3-Bromo-2-methoxypyridin-4-amine is a substituted pyridine derivative with the molecular
formula CeH7BrN20 and a molecular weight of 203.04 g/mol .[1][2] Its structure, featuring a
pyridine ring with bromo, methoxy, and amine substituents, gives rise to a unique spectroscopic
fingerprint. Understanding this fingerprint is key to its identification and use in further chemical
applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-Bromo-
2-methoxypyridin-4-amine, both *H and 3C NMR are essential for structural elucidation.

'H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons,
their electronic environments, and their proximity to other protons.

Experimental Data:

The *H NMR spectrum of 3-Bromo-2-methoxypyridin-4-amine was recorded in deuterated
chloroform (CDCIsz) on a 400 MHz instrument.[2] The observed chemical shifts (d) are
presented in the table below.

. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.67 Doublet (d) 5.6 1H H-6
6.26 Doublet (d) 5.6 1H H-5
3.90 Singlet (s) - 3H -OCHs

Interpretation:

The two doublets at 7.67 and 6.26 ppm are characteristic of two coupled protons on a pyridine
ring. The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent
nitrogen atom. The upfield shift of the H-5 proton is consistent with its position relative to the
electron-donating amino and methoxy groups. The singlet at 3.90 ppm with an integration of 3H
is unequivocally assigned to the protons of the methoxy group.

3C NMR Spectroscopy

While experimental 3C NMR data for 3-Bromo-2-methoxypyridin-4-amine is not readily
available in the surveyed literature, a prediction of the chemical shifts can be made based on
the known effects of the substituents on the pyridine ring.

Predicted Data and Interpretation:

The following table outlines the predicted 13C NMR chemical shifts. These predictions are
based on established chemical shift ranges for substituted pyridines.
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Predicted Chemical Shift

3) Carbon Assignment Rationale
ppm

Attached to electron-
withdrawing nitrogen and

~160 C-2 ]
electron-donating methoxy

group.

Attached to bromine, which
~105 C-3 has a moderate deshielding

effect.

Attached to the strongly
~155 C-4 electron-donating amino

group.

Shielded by the adjacent
~100 C-5 )
amino group.

Deshielded by the adjacent
~145 C-6 )
nitrogen atom.

Typical range for a methoxy
~55 -OCHs group attached to an aromatic

ring.

The predicted spectrum shows six distinct signals for the six carbon atoms in the molecule, as
expected from its asymmetric structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can provide information about its
structure through fragmentation patterns.

Experimental Data:

Electrospray ionization mass spectrometry (ESI-MS) of 3-Bromo-2-methoxypyridin-4-amine
shows a prominent peak for the protonated molecule.
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mlz lon

203.09 [M+H]*

Interpretation:

The observed mass-to-charge ratio of 203.09 for the [M+H]* ion is consistent with the
calculated molecular weight of 203.04 g/mol for 3-Bromo-2-methoxypyridin-4-amine.[2] The
presence of bromine would also lead to a characteristic isotopic pattern, with a second peak at
[M+H+2]* of nearly equal intensity, which is a key diagnostic feature for bromine-containing
compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrational transitions of its functional groups. While an experimental IR
spectrum for 3-Bromo-2-methoxypyridin-4-amine is not available, the expected characteristic
absorption bands can be predicted based on its functional groups.

Predicted Data and Interpretation:
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

Asymmetric and symmetric
stretching (two bands

3400-3250 N-H (amine) expected for a primary amine)
[31[4]

3100-3000 C-H (aromatic) Stretching

1650-1580 N-H (amine) Bending[3][4]

1600-1450 C=C and C=N (aromatic ring) Stretching

1335-1250 C-N (aromatic amine) Stretching[3][4]

1250-1020 C-O (methoxy) Asymmetric stretching

~1050 C-O (methoxy) Symmetric stretching

910-665 N-H (amine) Wagging[3][4]

The presence of two distinct N-H stretching bands would confirm the primary amine

functionality. The various C-H, C=C, C=N, C-N, and C-O vibrations would provide further

evidence for the overall molecular structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on the use of standardized and

well-defined experimental procedures.

NMR Data Acquisition (General Protocol)

o Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-methoxypyridin-4-amine in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry NMR

tube.[5]

e Instrument Setup: Insert the sample into the NMR spectrometer.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.[5]
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e Acquisition: Acquire the *H spectrum using appropriate parameters (e.g., pulse angle,
acquisition time, relaxation delay). For 13C NMR, a proton-decoupled sequence is typically
used with a larger number of scans to achieve a good signal-to-noise ratio.

o Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the
chemical shift scale using a reference standard (e.qg., tetramethylsilane, TMS).

Mass Spectrometry Data Acquisition (General Protocol
for ESI-MS)

o Sample Preparation: Prepare a dilute solution of the analyte (typically in the low pg/mL to
ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or
acetonitrile, often with a small amount of formic acid to promote protonation.

« Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a
syringe pump.

« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets. The solvent evaporates, leading to the formation of gas-phase ions.

e Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to
separate them based on their mass-to-charge ratio.[6]

o Detection: Detect the ions and generate the mass spectrum.

FT-IR Data Acquisition (General Protocol using ATR)

» Background Spectrum: Record a background spectrum of the clean attenuated total
reflectance (ATR) crystal to account for atmospheric and instrumental absorptions.[7]

o Sample Application: Place a small amount of the solid 3-Bromo-2-methoxypyridin-4-amine
sample directly onto the ATR crystal and ensure good contact using the pressure arm.

o Sample Spectrum: Acquire the infrared spectrum of the sample.

o Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.
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Visualizations

Molecular Structure of 3-Bromo-2-methoxypyridin-4-
amine

Caption: 2D structure of 3-Bromo-2-methoxypyridin-4-amine.

Spectroscopic Analysis Workflow

Spectroscopic Analysis

Sample Preparation /VC)\ Data Interpretation
G-Bromo-z-methoxypyridin-4-amine] P[ ]

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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